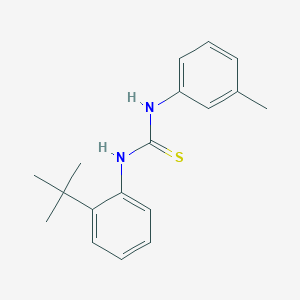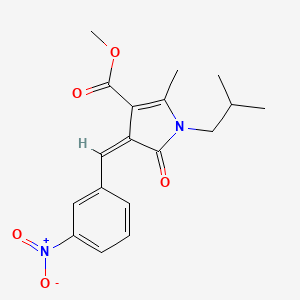![molecular formula C15H21NO3 B4720532 1-[4-(4-methoxyphenoxy)butanoyl]pyrrolidine](/img/structure/B4720532.png)
1-[4-(4-methoxyphenoxy)butanoyl]pyrrolidine
Vue d'ensemble
Description
1-[4-(4-methoxyphenoxy)butanoyl]pyrrolidine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as MPBP, and it is a derivative of pyrrolidine. MPBP is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The exact mechanism of action of MPBP is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which modulates the release of neurotransmitters and regulates neuronal activity. MPBP may also have an effect on the immune system and inflammatory response.
Biochemical and Physiological Effects:
MPBP has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have anxiolytic and antidepressant effects. MPBP has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It may also have an effect on the immune system and inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPBP in lab experiments is its high purity and solubility in water and organic solvents. MPBP is also stable under normal laboratory conditions. However, one limitation of using MPBP is its relatively high cost compared to other compounds with similar properties.
Orientations Futures
There are several future directions for research on MPBP. One area of interest is the development of new therapeutic agents based on the structure of MPBP. Another area of interest is the study of the mechanism of action of MPBP and its effects on the immune system and inflammatory response. Additionally, further research is needed to determine the safety and efficacy of MPBP in humans.
Applications De Recherche Scientifique
MPBP has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MPBP has been shown to have an affinity for the sigma-1 receptor, which is involved in regulating neuronal activity and neurotransmitter release. MPBP has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In pharmacology, MPBP has been shown to have analgesic and anti-inflammatory effects. It has also been studied for its potential use as an antidepressant and anxiolytic agent. In medicinal chemistry, MPBP has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)-1-pyrrolidin-1-ylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-13-6-8-14(9-7-13)19-12-4-5-15(17)16-10-2-3-11-16/h6-9H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCWOQZVFPXJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4720452.png)

![4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid](/img/structure/B4720461.png)

![2,3,4,6,7,8,9,10-octahydro-1H-cyclohepta[b]quinoxaline 5,11-dioxide](/img/structure/B4720475.png)
![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide](/img/structure/B4720488.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4720500.png)
![4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4720501.png)
![2-{2-[(2,4-difluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4720505.png)
![5-(4-bromophenyl)-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4720510.png)
![1-(3-chlorobenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4720516.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4720524.png)
![N-(2,5-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4720535.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4720540.png)